molecular formula C17H17BrN2O2S4 B4563678 5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4563678
M. Wt: 489.5 g/mol
InChI Key: JZQBOACRMXDGIE-UHFFFAOYSA-N
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Description

5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazole ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method includes the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction involves the coupling of a bromophenyl derivative with a thiazole precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the bromophenyl group.

Mechanism of Action

The mechanism of action of 5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s bromophenyl group can also participate in binding interactions, enhancing its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[(4-bromophenyl)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)methyl]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S4/c1-3-19-14(21)12(25-16(19)23)11(9-5-7-10(18)8-6-9)13-15(22)20(4-2)17(24)26-13/h5-8,11-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQBOACRMXDGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=S)C(C2C(=O)N(C(=S)S2)CC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
Reactant of Route 5
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

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